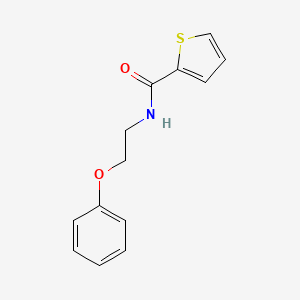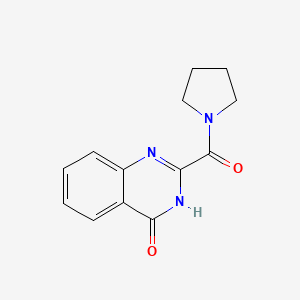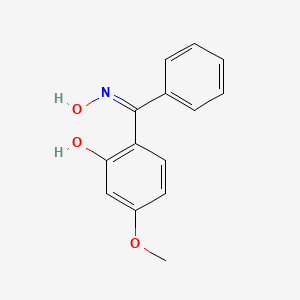![molecular formula C15H15N5O B6113723 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)
3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide, also known as MIH, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. MIH has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide exerts its biological activities through the modulation of various signaling pathways. For example, 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has also been reported to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide inhibits the proliferation of cancer cells and induces apoptosis. 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has been reported to improve glucose uptake and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide also exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has not been extensively studied in vivo, which limits its potential for translation to clinical use.
Orientations Futures
There are several future directions for the study of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide. One potential direction is to further investigate its anti-inflammatory and anti-cancer activities in vivo. Another potential direction is to study the effects of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide on other signaling pathways, such as the mTOR pathway, which is involved in cell growth and metabolism. Additionally, the development of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide analogs with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide involves the reaction between 2-methylindole-3-carboxaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide as a yellow solid. The purity of 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, 3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide has been reported to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Propriétés
IUPAC Name |
5-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-7-14(19-18-9)15(21)20-16-8-12-10(2)17-13-6-4-3-5-11(12)13/h3-8,17H,1-2H3,(H,18,19)(H,20,21)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHJPKTKPEFHI-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321878 | |
| Record name | 5-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1285601-42-4 | |
| Record name | 5-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)



![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(2-{[2-(methylthio)-3-pyridinyl]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide](/img/structure/B6113713.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)

![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)